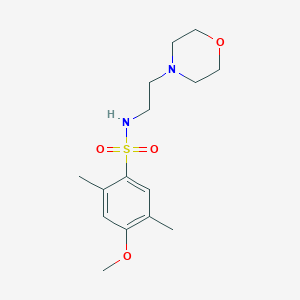

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide

Description

4-Methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene ring with methoxy (OCH₃) and methyl (CH₃) groups at positions 4, 2, and 5, respectively. The sulfonamide group is linked to a 2-morpholinoethylamine moiety.

Properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-12-11-15(13(2)10-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCOMPJXHYFWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Methoxy-2,5-Dimethylbenzene

The benzenesulfonyl chloride precursor is typically synthesized via chlorosulfonation of 4-methoxy-2,5-dimethylbenzene. Reaction conditions from analogous syntheses involve:

-

Chlorosulfonic acid (1.2–1.5 equiv) in dichloromethane at 0–5°C for 2–4 hours.

-

Quenching with ice-water to precipitate the sulfonyl chloride.

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 3 hours |

Sulfonamide Formation

Reaction of the sulfonyl chloride with ammonia or amines yields the sulfonamide. For the target compound, 2-morpholinoethylamine is employed:

-

Conditions : Stir sulfonyl chloride (1.0 equiv) with 2-morpholinoethylamine (1.1 equiv) in THF at 25°C for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and concentrate.

Optimization Note : Excess amine (1.1–1.3 equiv) minimizes residual sulfonyl chloride, reducing downstream impurities.

N-Alkylation Strategies

Direct Alkylation of Primary Sulfonamide

An alternative route involves alkylating 4-methoxy-2,5-dimethylbenzenesulfonamide with 2-chloroethylmorpholine:

-

Reagents : K2CO3 (2.0 equiv), KI (0.1 equiv) in DMF at 80°C for 8 hours.

-

Yield : 78–82% (crude), improving to 89% after crystallization.

Side Reactions : Over-alkylation is mitigated by maintaining a 1:1 molar ratio of sulfonamide to alkylating agent.

Reductive Amination

For stereocontrolled synthesis (if chirality is required), reductive amination using NaBH3CN or catalytic hydrogenation may be employed. Example 2 from details:

-

Substrate : 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide.

-

Conditions : H2 (3 kg/cm²), 5% Pd/C in methanol, 8 hours.

Purification and Crystallization

Chiral Resolution (If Applicable)

While the target compound lacks specified chirality, resolution methods from using mandelic acid are adaptable:

-

Procedure : Form diastereomeric salts with D-(-)-mandelic acid in methanol, isolate via fractional crystallization.

-

Efficiency : 99.8% enantiomeric excess achieved for analogous compounds.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 8.2 min.

-

Chiral HPLC : >99.8% purity using cellulose-based chiral stationary phases.

Industrial-Scale Adaptation

Example 6 from outlines scalable steps for benzenesulfonamide derivatives:

-

Reactor Setup : 70–75°C, HBr in acetic acid for 3 hours.

-

Extraction : Toluene (3×70 L) at 40–45°C.

-

Crystallization : Water (115 L) at 25–35°C, yielding 12.8 kg (92.7%).

Key Parameters :

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Deprotection | 70–75°C | 3h | 92.7% |

| Crystallization | 25–35°C | 2–4h | 87.6% |

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-hydroxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide.

Reduction: 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide have shown promising anticancer properties. For instance, derivatives of benzenesulfonamides have been studied for their ability to inhibit specific cancer cell lines. The sulfonamide group is known to enhance the binding affinity of these compounds to target proteins involved in cancer progression .

2. Antimicrobial Properties

Studies have demonstrated the antimicrobial activity of sulfonamide derivatives against various pathogens. The incorporation of the morpholinoethyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects .

Agricultural Applications

1. Herbicide Development

The structure of this compound suggests potential use as a herbicide. Compounds with similar sulfonamide moieties have been investigated for their ability to inhibit plant growth by interfering with essential metabolic pathways in plants .

Materials Science

1. Polymer Additives

In materials science, sulfonamide compounds are explored as additives in polymer formulations. They can improve thermal stability and mechanical properties of polymers. The morpholino group may also contribute to enhanced compatibility with various polymer matrices, leading to improved performance characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the efficacy of a series of benzenesulfonamide derivatives against human cancer cell lines. The results indicated that certain modifications, including the addition of morpholino groups, significantly increased cytotoxicity against cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several sulfonamide derivatives and tested them against common bacterial strains. The findings revealed that compounds with a morpholinoethyl substitution exhibited enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The morpholinoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of compounds structurally related to 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide:

Key Observations

Substituent Effects on Enzyme Inhibition: Brominated derivatives (e.g., compounds 6d and 6e) exhibit potent enzyme inhibition (IC₅₀ ~70–90 µM), likely due to halogen-induced electron-withdrawing effects enhancing target binding . The morpholinoethyl group in the target compound may improve solubility compared to hydrophobic substituents like phenylethyl (e.g., CAS 723745-37-7) or pyridinyl (e.g., CAS 873676-20-1) .

Role of Amine Substituents: Pyrazole or pyridinyl groups (e.g., CAS 873676-20-1) introduce aromaticity but may reduce bioavailability compared to morpholine-containing analogs . The morpholinopyrimidinylmethyl group in CAS 1797718-16-1 suggests enhanced binding to kinases or receptors due to dual heterocyclic motifs, a feature absent in the target compound .

However, the morpholino group may counteract this by improving solubility .

Cholinergic Activity :

- Compound 5c (isopropyl substituent) demonstrates cholinesterase inhibition, suggesting that alkyl chains adjacent to the sulfonamide group modulate specificity for neurological targets .

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology and agricultural science.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 328.43 g/mol

- Structure : The compound features a methoxy group, two methyl groups, and a morpholine ring, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains and fungi, potentially through the inhibition of key enzymes like carbonic anhydrases (CAs), which are crucial in numerous physiological processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. Notably, some derivatives have shown IC values in the low nanomolar range against cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer), indicating potent anticancer activity .

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit carbonic anhydrases, particularly CA IX, which is implicated in cancer progression. The inhibition constants for similar compounds have been reported in the low nanomolar range.

- Apoptosis Induction :

-

Binding Affinity Studies :

- Molecular docking studies reveal critical interactions between the compound and target enzymes, including hydrogen bonding and hydrophobic interactions that enhance its inhibitory effects.

Herbicidal Activity

A study focused on the herbicidal properties of related compounds showed promising results against Phalaris minor, a resistant weed species affecting wheat crops. Computational studies prioritized several lead molecules based on their binding affinities to target proteins involved in herbicide resistance. Among these, compounds similar to this compound exhibited significant herbicidal activity comparable to established herbicides.

Antiviral Activity

While primarily studied for its antibacterial and anticancer properties, there is emerging interest in the antiviral potential of this class of compounds. Research into derivatives has indicated broad-spectrum antiviral effects against viruses such as HBV and HIV by enhancing intracellular levels of antiviral proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-sulfamoylphenyl)acetamide | Contains a sulfamoyl group | Known for antibacterial properties |

| N,N-Dimethylsulfamoylbenzene | Dimethyl substitution on nitrogen | Exhibits different pharmacological profiles |

| 5-Methoxybenzenesulfonamide | Lacks morpholine ring | Simpler structure with established antibacterial activity |

The unique combination of structural features in this compound enhances its biological activity compared to simpler sulfonamides.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide in complex biological or environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for isolating the compound from aqueous samples. Prior to extraction, samples should be spiked with deuterated internal standards (e.g., triclosan-d3) to account for matrix effects. Post-extraction, analysis via LC-MS/MS with a C18 column and gradient elution (methanol/water with 0.1% formic acid) ensures high sensitivity. GF/F filters (0.7 μm) are critical for removing particulate matter during sample preparation .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use reverse-phase HPLC with UV detection at 254 nm. Crystallography (e.g., single-crystal X-ray diffraction) can resolve ambiguities in stereochemistry, as demonstrated in sulfonamide derivatives with morpholine substituents .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : Employ a design of experiments (DoE) approach, varying reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Statistical tools like response surface methodology (RSM) identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. How can contradictory data in pharmacological or biochemical studies of this sulfonamide derivative be resolved?

- Methodological Answer : Conduct systematic dose-response assays to rule out concentration-dependent effects. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity). Replicate experiments across multiple cell lines or model organisms to assess biological context dependency. Statistical meta-analysis of aggregated data can clarify outliers .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction intermediates. Molecular dynamics simulations assess solvent effects and conformational stability. Machine learning algorithms trained on sulfonamide reaction datasets can predict regioselectivity in electrophilic substitution reactions .

Q. How should environmental monitoring studies be designed to assess the persistence of this compound in aquatic systems?

- Methodological Answer : Collect 24-hour composite wastewater samples (influent and effluent) using ISCO 3700 portable samplers. Analyze degradation products via tandem mass spectrometry (MS/MS) with polarity switching. Include upstream/downstream river samples to track environmental transport. Degradation kinetics can be modeled using first-order rate constants derived from controlled photolysis experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use silanized glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption. Conduct all syntheses in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles). Store the compound at −18°C under inert gas (N₂ or Ar) to prevent oxidation. Toxicity screening (e.g., Ames test) is recommended due to structural similarities to bioactive sulfonamides .

Methodological Notes

- Data Contradiction Analysis : Cross-reference chromatographic retention times with spiked standards to confirm analyte identity in complex matrices. Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace metabolic pathways and distinguish artifacts from true signals .

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the benzene ring (e.g., methoxy vs. ethoxy groups) and morpholinoethyl chain length. Compare IC₅₀ values in enzyme inhibition assays to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.